GlcNAc-3-Sulfate Fails to Support Bifidobacterium breve Growth Whereas GlcNAc-6-Sulfate Does
When Bifidobacterium breve UCC2003 was cultured in mMRS medium containing 0.5% (w/v) sulfated monosaccharide as the sole carbon source, GlcNAc-6-sulfate supported substantial growth (final OD₆₀₀ = 0.6–0.8), while GlcNAc-3-sulfate (Glcnac-3S, NA) produced no appreciable growth [1]. The positive control (0.5% lactose) reached an OD₆₀₀ of ~2, confirming that the lack of growth on GlcNAc-3-sulfate reflects a genuine metabolic block rather than a general growth defect [1]. This result directly demonstrates that the 3-O-sulfate regioisomer is not a substrate for the glycosulfatase encoded by the ats2 gene cluster, whereas the 6-O-sulfate isomer is efficiently desulfated and metabolized.
| Evidence Dimension | Bacterial growth support (final OD₆₀₀) |
|---|---|
| Target Compound Data | GlcNAc-3-sulfate (Glcnac-3S, NA): no appreciable growth (OD₆₀₀ < 0.1) |
| Comparator Or Baseline | GlcNAc-6-sulfate: final OD₆₀₀ = 0.6–0.8; Lactose (positive control): OD₆₀₀ ~2 |
| Quantified Difference | GlcNAc-3-sulfate yields negligible growth vs. OD₆₀₀ 0.6–0.8 for GlcNAc-6-sulfate (>6-fold difference) |
| Conditions | B. breve UCC2003, mMRS medium + 0.5% (w/v) test compound, 37°C, overnight culture |
Why This Matters
This provides a stark positive/negative control pair for microbial sulfatase activity screens, enabling researchers to confirm that observed phenotypes are specific to 6-O-sulfatase activity and not confounded by 3-O-sulfatase cross-reactivity.
- [1] Egan, M. et al. (2016) 'Glycosulfatase-Encoding Gene Cluster in Bifidobacterium breve UCC2003', Applied and Environmental Microbiology, 82(22), pp. 6611–6623. doi: 10.1128/AEM.02022-16. View Source
